N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin core, a bicyclic system with fused pyrrole and pyrimidine rings. Key structural elements include:
Properties
IUPAC Name |
N-butan-2-yl-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-4-6-12-26-21(28)20-19(17(13-23-20)16-10-8-7-9-11-16)25-22(26)29-14-18(27)24-15(3)5-2/h7-11,13,15,23H,4-6,12,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCRUUOCGCVUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its structure, biological mechanisms, and relevant research findings.
Structural Overview
The compound has the following chemical characteristics:
- CAS Number : 2034482-61-4
- Molecular Formula : C22H28N4O2S
- Molecular Weight : 412.55 g/mol
The structure includes a pyrrolo[3,2-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of sulfur and carbon chains contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may act as dual inhibitors of key enzymes in the purine biosynthetic pathway. Specifically, they inhibit:
- AICAR Transformylase (AICARFTase)
- Glycinamide Ribonucleotide Transformylase (GARFTase)
This dual inhibition can disrupt nucleotide synthesis in tumor cells, potentially overcoming drug resistance seen in certain cancers .
Antiproliferative Effects
Studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance:
- Inhibition of proliferation was observed in folate receptor (FR)-expressing cells.
- The compound's activity was enhanced in the presence of specific structural modifications, such as variations in the carbon chain length attached to the pyrrolo scaffold.
Table 1: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8 | CHO-FRα | 0.5 | Dual inhibition of AICARFTase and GARFTase |
| 9 | RT16 | 1.0 | Inhibition of nucleotide synthesis |
| N-(sec-butyl)-2... | KB | TBD | TBD |
Note: TBD indicates values that require further research for confirmation.
Case Studies
- Study on Dual Inhibitors : A study highlighted that pyrrolo[2,3-d]pyrimidine derivatives could effectively inhibit both AICARFTase and GARFTase in tumor cells, leading to a decrease in purine nucleotide levels and subsequent cell proliferation inhibition .
- Transport Specificities : Research into the transport mechanisms revealed that the cellular uptake of these compounds is influenced significantly by their structural characteristics, particularly at the 5-position of the pyrrolo scaffold. This specificity can enhance their efficacy against resistant tumors .
Comparison with Similar Compounds
Key Observations:
Core Diversity: The target compound’s pyrrolo[3,2-d]pyrimidin core differs from triazinoindole () and benzothieno-pyrimidin () scaffolds, impacting π-π stacking and target selectivity . The 7-phenyl group in the target compound may enhance aromatic interactions compared to 5,6,7-trimethyl substituents in 21b .
Sulfonamide derivatives (e.g., compound 8) exhibit stronger COX-2 inhibition than thioacetamides, suggesting functional group polarity influences target engagement .
Synthetic Routes :
- The target compound likely shares synthesis strategies with analogs in and , such as nucleophilic substitution of thiol intermediates with activated acetamides .
Pharmacological and Physicochemical Properties
Hydrogen Bonding and Solubility:
Selectivity Profiles:
- Benzothieno-pyrimidinones () show specificity for COX-2 over COX-1 (selectivity ratio >50:1), while triazinoindoles () target kinases or nucleic acid-binding proteins . The target compound’s activity remains unconfirmed but may align with these trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
